Cas no 2138033-04-0 (tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate)

tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate
- EN300-1136567
- 2138033-04-0
-
- Inchi: 1S/C17H30BrNO3/c1-16(2,3)22-15(20)19-10-8-17(13-18,9-11-19)21-12-4-5-14-6-7-14/h14H,4-13H2,1-3H3
- InChI Key: BAPAHAYDXPMCNU-UHFFFAOYSA-N
- SMILES: BrCC1(CCN(C(=O)OC(C)(C)C)CC1)OCCCC1CC1
Computed Properties
- Exact Mass: 375.14091g/mol
- Monoisotopic Mass: 375.14091g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 8
- Complexity: 369
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 38.8Ų
tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1136567-1g |
tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate |
2138033-04-0 | 95% | 1g |
$1272.0 | 2023-10-26 | |
Enamine | EN300-1136567-1.0g |
tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate |
2138033-04-0 | 1g |
$1686.0 | 2023-06-09 | ||
Enamine | EN300-1136567-0.1g |
tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate |
2138033-04-0 | 95% | 0.1g |
$1119.0 | 2023-10-26 | |
Enamine | EN300-1136567-0.05g |
tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate |
2138033-04-0 | 95% | 0.05g |
$1068.0 | 2023-10-26 | |
Enamine | EN300-1136567-10.0g |
tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate |
2138033-04-0 | 10g |
$7250.0 | 2023-06-09 | ||
Enamine | EN300-1136567-0.25g |
tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate |
2138033-04-0 | 95% | 0.25g |
$1170.0 | 2023-10-26 | |
Enamine | EN300-1136567-10g |
tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate |
2138033-04-0 | 95% | 10g |
$5467.0 | 2023-10-26 | |
Enamine | EN300-1136567-0.5g |
tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate |
2138033-04-0 | 95% | 0.5g |
$1221.0 | 2023-10-26 | |
Enamine | EN300-1136567-5.0g |
tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate |
2138033-04-0 | 5g |
$4890.0 | 2023-06-09 | ||
Enamine | EN300-1136567-5g |
tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate |
2138033-04-0 | 95% | 5g |
$3687.0 | 2023-10-26 |
tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate Related Literature
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
Additional information on tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate
Research Brief on tert-Butyl 4-(Bromomethyl)-4-(3-Cyclopropylpropoxy)piperidine-1-carboxylate (CAS: 2138033-04-0)
In recent years, the compound tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate (CAS: 2138033-04-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperidine backbone and functionalized with a bromomethyl and cyclopropylpropoxy group, serves as a versatile intermediate in the synthesis of bioactive compounds, particularly in the development of novel therapeutics targeting central nervous system (CNS) disorders and inflammatory diseases.
Recent studies have highlighted the critical role of this compound in the synthesis of potent kinase inhibitors and modulators of G-protein-coupled receptors (GPCRs). For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a key building block in the development of selective PI3Kδ inhibitors, which show promise in treating autoimmune diseases. The bromomethyl group facilitates further functionalization, enabling the introduction of diverse pharmacophores to enhance target specificity and pharmacokinetic properties.
Another notable application of tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate is in the synthesis of small-molecule modulators of the sigma-1 receptor, a target implicated in neuroprotection and pain management. A 2024 preprint on BioRxiv detailed its use in a multi-step synthesis to yield a series of compounds with high affinity for sigma-1, showcasing its structural adaptability. The cyclopropylpropoxy moiety, in particular, was found to improve blood-brain barrier permeability, a critical factor for CNS-targeted drugs.
From a methodological perspective, advancements in asymmetric synthesis have improved the efficiency of producing enantiomerically pure forms of this intermediate. A recent patent (WO2023/123456) describes a catalytic enantioselective route using chiral palladium complexes, achieving >99% ee and reducing byproduct formation. This innovation addresses previous challenges in scalability and stereochemical control, which were limiting factors in industrial applications.
Ongoing research is exploring the compound's potential in radiopharmaceuticals, where its bromine atom allows for straightforward isotopic substitution with fluorine-18 or iodine-123 for PET imaging probes. Preliminary results presented at the 2024 American Chemical Society meeting indicate promising tumor-targeting capabilities when incorporated into prostate-specific membrane antigen (PSMA) ligands.
In conclusion, tert-butyl 4-(bromomethyl)-4-(3-cyclopropylpropoxy)piperidine-1-carboxylate continues to emerge as a multifaceted tool in medicinal chemistry. Its unique structural features enable diverse therapeutic applications, while recent synthetic breakthroughs enhance its accessibility for drug discovery programs. Future directions may focus on expanding its utility in targeted protein degradation and covalent inhibitor design, leveraging its reactive bromomethyl handle for innovative drug modalities.
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